

2,2-Dibromohexane molecular weight and formula

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Compound of Interest

Compound Name: 2,2-Dibromohexane

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Technical Guide: 2,2-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-dibromohexane**, including its chemical properties, synthesis, and analytical methodologies.

Core Data

The fundamental molecular properties of **2,2-dibromohexane** are summarized below.

Property	Value	Source
Molecular Formula	C6H12Br2	[1]
Molecular Weight	243.97 g/mol	[1]
IUPAC Name	2,2-dibromohexane	[1]
CAS Registry Number	116530-77-9	[1]

Synthesis of 2,2-Dibromohexane

A primary method for the synthesis of **2,2-dibromohexane** is through the hydrohalogenation of 1-hexyne with an excess of hydrogen bromide (HBr). This reaction proceeds via an

electrophilic addition mechanism and follows Markovnikov's rule, where the bromine atoms add to the more substituted carbon of the alkyne.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Pathway

Caption: Synthesis of **2,2-Dibromohexane** from 1-Hexyne.

Experimental Protocol: Synthesis from 1-Hexyne

The following is a generalized experimental protocol based on the established principles of alkyne hydrohalogenation.

Materials:

- 1-Hexyne
- Hydrogen bromide (gas or solution in acetic acid)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Gas inlet tube
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 1-hexyne in a suitable anhydrous solvent under an inert atmosphere.
- Cool the reaction mixture in an ice bath.
- Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring. An excess of two molar equivalents of HBr is required.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2,2-dibromohexane**.
- Purify the product by vacuum distillation.

Analytical Methodologies

The identification and quantification of **2,2-dibromohexane** can be achieved through standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of brominated alkanes like **2,2-dibromohexane**, a non-polar capillary column is typically employed.

Illustrative GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	TR-5MS (or equivalent), 15 m x 0.25 mm ID, 0.1 μ m film thickness
Injector Temperature	280 °C
Carrier Gas	Helium at 1 mL/min
Oven Program	120 °C (hold 2 min), ramp at 15 °C/min to 230 °C, ramp at 10 °C/min to 330 °C (hold 5 min)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	25-360 m/z
Ion Source Temp.	200 °C

Note: These parameters are illustrative and may require optimization for specific instrumentation and sample matrices.[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the structural elucidation of organic molecules. While experimental spectra for **2,2-dibromohexane** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Predicted ^1H NMR Chemical Shifts:

- The methyl protons at the C1 position would appear as a triplet.
- The methylene protons at the C3, C4, and C5 positions would appear as multiplets.
- The methyl protons at the C6 position would appear as a triplet.

Predicted ^{13}C NMR Chemical Shifts:

- The carbon atom bonded to the two bromine atoms (C2) would be significantly downfield.
- The chemical shifts of the other carbon atoms would be in the typical alkane region.

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